molecular formula C17H19FN2O4 B2387226 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea CAS No. 1797601-29-6

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea

Cat. No. B2387226
CAS RN: 1797601-29-6
M. Wt: 334.347
InChI Key: OFJXVPUVCUXBCT-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a chemical compound that belongs to the class of phenylureas. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Crystal Structure Analysis

Benzoylurea pesticides, such as flufenoxuron, have been studied for their crystal structures, which could offer insights into the physical and chemical properties of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea. Flufenoxuron's crystal structure reveals N—H⋯O hydrogen bonds that form inversion dimers, packing into loop chains along the a-axis direction. This understanding can be vital for designing new compounds with desired physical and chemical properties (Youngeun Jeon et al., 2014).

Hydrogen Bonding and Structure

The hydrogen bonding and structure of substituted ureas have been explored through solid-state NMR, vibrational spectroscopy, and single-crystal X-ray diffraction studies. These methods can provide a detailed understanding of the molecular conformations influenced by hydrogen bonding, which is crucial for predicting the behavior of similar compounds in various environments (W. Kołodziejski et al., 1993).

Photocatalytic Degradation

Studies on the photocatalytic degradation of phenyl-urea herbicides offer insights into environmental behavior and degradation pathways of related compounds. Understanding these pathways is essential for assessing the environmental impact and designing compounds with favorable degradation profiles (A. Amorisco et al., 2006).

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-19-17(22)20-13-6-4-3-5-12(13)18/h3-9,14,21H,10H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJXVPUVCUXBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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